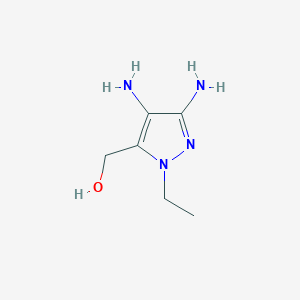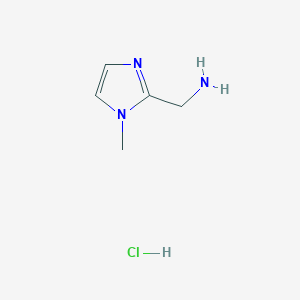
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Descripción general
Descripción
2,6-Diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound characterized by its unique thiopyran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diamino-4-(4-nitrophenyl)benzo[1,2-b:4,5-b’]difuran-3,7-dicarboxylate with 3-hydroxy-2-naphthaldehyde . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiopyran ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiopyran ring.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,6-diamino-4-(4-aminophenyl)-4H-thiopyran-3,5-dicarbonitrile.
Aplicaciones Científicas De Investigación
2,6-Diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
- 2,6-Diamino-4-(4-nitrophenyl)benzo[1,2-b:4,5-b’]difuran-3,7-dicarboxylate
- 2,4-Diamino-6-phenyl-1,3,5-triazine
Comparison: Compared to similar compounds, 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its thiopyran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propiedades
IUPAC Name |
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S/c14-5-9-11(10(6-15)13(17)21-12(9)16)7-1-3-8(4-2-7)18(19)20/h1-4,11H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNUGJIXTMHBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)

![(4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B180131.png)


![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

